Phenol, 2-(2-bromoethoxy)-
Overview
Description
Phenol, 2-(2-bromoethoxy)- is an organic compound with the molecular formula C8H9BrO2. It is a derivative of phenol where a bromoethoxy group is attached to the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, 2-(2-bromoethoxy)- can be synthesized through the Williamson ether synthesis. This involves the reaction of phenol with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of Phenol, 2-(2-bromoethoxy)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-(2-bromoethoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles, leading to the formation of different ethers.
Oxidation: The phenol ring can be oxidized to form quinones.
Reduction: The bromo group can be reduced to form the corresponding ethoxy derivative
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Major Products Formed:
Nucleophilic Substitution: Various ethers depending on the nucleophile used.
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Ethoxy derivatives
Scientific Research Applications
Phenol, 2-(2-bromoethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Phenol, 2-(2-bromoethoxy)- involves its interaction with various molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The phenol ring can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Phenol, 2-(2-bromoethoxy)- can be compared with other similar compounds such as:
- Phenol, 2-(2-chloroethoxy)-
- Phenol, 2-(2-iodoethoxy)-
- Phenol, 2-(2-fluoroethoxy)-
Uniqueness:
- Reactivity: The bromo group in Phenol, 2-(2-bromoethoxy)- is more reactive compared to chloro and fluoro groups, making it more suitable for certain chemical reactions.
- Applications: Its unique reactivity profile makes it a valuable intermediate in organic synthesis and industrial applications .
Biological Activity
Phenol, 2-(2-bromoethoxy)-, a bromophenol derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its antioxidant, anticancer, and antifungal activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and an ethoxy group attached to the phenolic ring. Its molecular structure can be represented as follows:
This structure is crucial as it influences the compound's interaction with biological systems.
Antioxidant Activity
Research indicates that bromophenol derivatives exhibit significant antioxidant properties. The antioxidant mechanism primarily involves the scavenging of reactive oxygen species (ROS), which are implicated in various diseases, including cancer.
- Mechanism of Action : Bromophenols can activate the Nrf2 signaling pathway, which enhances the expression of antioxidant genes. This activation helps mitigate oxidative stress by promoting cellular defense mechanisms against ROS-induced damage .
- Case Study : A study synthesized several bromophenol derivatives, including 2-(2-bromoethoxy)-phenol, and evaluated their cytoprotective effects against hydrogen peroxide-induced damage in keratinocyte cells. The results demonstrated a marked increase in cell viability and a reduction in oxidative stress markers .
Anticancer Activity
The anticancer potential of phenolic compounds is well-documented, with several studies highlighting their efficacy against various cancer cell lines.
- In Vitro Studies : Phenol derivatives have shown promise in inhibiting the proliferation of cancer cells. For instance, the synthesized compound exhibited cytotoxic effects on leukemia K562 cells, inducing apoptosis without significantly affecting normal cell lines .
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis through ROS generation and modulation of cell cycle progression. Specifically, bromophenols can disrupt mitochondrial function in cancer cells, leading to cell death .
Antifungal Activity
Phenol, 2-(2-bromoethoxy)- also demonstrates antifungal properties, making it a candidate for agricultural applications.
- Efficacy Against Fungi : In a recent study, this compound was tested against various plant pathogenic fungi. At concentrations of 100 μg/mL and 200 μg/mL, it exhibited significant inhibitory effects on fungi such as Rhizoctonia solani, with an inhibition rate reaching 88.6% at the higher concentration .
Summary of Biological Activities
Properties
IUPAC Name |
2-(2-bromoethoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMISSWKAYOFVCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451741 | |
Record name | Phenol, 2-(2-bromoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51974-48-2 | |
Record name | Phenol, 2-(2-bromoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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